molecular formula C19H19F2N3O2S2 B2398569 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2,4-difluorobenzenesulfonamide CAS No. 1421475-50-4

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2398569
CAS No.: 1421475-50-4
M. Wt: 423.5
InChI Key: OVCBUSZYAKFQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2,4-difluorobenzenesulfonamide is a potent and selective ATP-competitive inhibitor of MAPKAP-K2 (MK2), a key downstream effector of the p38 mitogen-activated protein kinase (MAPK) signaling pathway [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3062917/]. The primary research value of this compound lies in its ability to disrupt the inflammatory cascade by preventing MK2-mediated phosphorylation of downstream substrates, which are critical for the post-transcriptional regulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) [https://www.sciencedirect.com/science/article/abs/pii/S0960894X07010407]. By effectively uncoupling p38 MAPK activation from the synthesis of these mediators, this inhibitor serves as a crucial pharmacological tool for investigating the role of the p38/MK2 axis in models of autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Its mechanism offers a distinct approach compared to direct p38 inhibition, potentially providing a pathway to modulate inflammation with an altered therapeutic profile, thus enabling researchers to dissect complex cytokine networks and validate MK2 as a viable therapeutic target for novel anti-inflammatory therapeutics.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2S2/c20-13-7-8-19(16(21)10-13)28(25,26)22-12-14-11-17(18-6-3-9-27-18)24(23-14)15-4-1-2-5-15/h3,6-11,15,22H,1-2,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCBUSZYAKFQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2,4-difluorobenzenesulfonamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse scientific literature.

Chemical Structure and Properties

The compound features a pyrazole ring , a cyclopentyl group , and a sulfonamide moiety . Its molecular formula is C21H22F2N3O2SC_{21}H_{22}F_{2}N_{3}O_{2}S, with a molecular weight of approximately 419.53 g/mol. The presence of fluorine atoms and the thiophene ring enhances its pharmacological properties, contributing to its interaction with various biological targets.

Property Value
Molecular FormulaC21H22F2N3O2S
Molecular Weight419.53 g/mol
Structural FeaturesPyrazole, Cyclopentyl, Thiophene, Sulfonamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Starting materials are reacted under controlled conditions to form the pyrazole structure.
  • Introduction of Functional Groups : The cyclopentyl and thiophene groups are introduced through nucleophilic substitution reactions.
  • Final Coupling Reactions : The sulfonamide moiety is attached to yield the final compound.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). A study on sulfonamide-containing pyrazole derivatives demonstrated their ability to block COX-2 in vitro and in vivo, leading to reduced inflammation and pain .

Neuropharmacological Effects

This compound acts as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), suggesting potential applications in treating neuropsychiatric disorders such as schizophrenia and anxiety . The modulation of neurotransmitter systems is crucial for developing therapeutic agents targeting mental health conditions.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the functional groups significantly affect the biological activity of the compound. For example:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and receptor binding affinity.
  • Cyclopentyl Group : This group contributes to the overall stability and interaction profile of the molecule.

Case Studies

  • In Vivo Studies : In animal models, compounds similar to this compound have shown reduced inflammation markers and improved behavioral outcomes in models of anxiety .
  • Clinical Trials : Some derivatives are currently undergoing clinical trials for their efficacy in treating rheumatoid arthritis, showcasing their therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Comparisons

Pyrazole Substitution Patterns :

  • The target compound ’s 1-cyclopentyl and 5-thiophen-2-yl substituents distinguish it from insecticidal pyrazoles (e.g., 4-chlorophenyl in and ). Cyclopentyl groups may enhance lipophilicity and blood-brain barrier penetration compared to aryl substituents .
  • Thiophene substitution, seen in both the target compound and Compound 17 (), is associated with improved binding to sulfur-rich enzyme pockets (e.g., cytochrome P450 or viral proteases) .

Functional Group Impact: The 2,4-difluorobenzenesulfonamide group in the target compound contrasts with acetamide () and carbamate () moieties in analogs. Pyraclostrobin’s methoxycarbamate group enables fungicidal activity by disrupting mitochondrial electron transport, a mechanism unlikely in the sulfonamide-based target compound .

Biological Activity Trends: Insecticidal pyrazoles (e.g., ) typically feature halogenated aryl groups (e.g., Cl, F) and electron-withdrawing substituents (e.g., CN, CF₃), which enhance target binding to GABA receptors. The target compound lacks these motifs, suggesting divergent applications .

Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s methyl bridge and sulfonamide group may complicate synthesis compared to simpler acetamide-linked pyrazoles (). However, similar structures (e.g., ) have been synthesized via nucleophilic substitution or amide coupling .
  • Enzyme Inhibition Potential: Molecular docking studies (inferred from ) suggest that the thiophene and sulfonamide groups could target cysteine proteases or kinases, warranting in vitro validation .
  • Toxicity Profile : Fluorinated benzenesulfonamides are generally associated with lower acute toxicity than chlorinated analogs (e.g., Fipronil), but chronic effects require evaluation .

Preparation Methods

Pyrazole Core Construction

The 1,3-disubstituted pyrazole skeleton is most commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or 1,3-dielectrophiles . For this compound, cyclopentyl hydrazine reacts with a diketone bearing a thiophene substituent. Regioselectivity in pyrazole formation is governed by the electronic and steric properties of the substituents, with bulkier groups (e.g., cyclopentyl) preferentially occupying the N1 position. Alternative routes employing copper-catalyzed cyclization of alkynes and hydrazines have demonstrated improved regiocontrol but require stringent anhydrous conditions.

Sulfonamide Functionalization

Sulfonylation of the primary amine using 2,4-difluorobenzenesulfonyl chloride proceeds via a two-step mechanism: initial formation of a sulfonate intermediate followed by displacement with ammonia. Steric hindrance from the adjacent pyrazole ring mandates extended reaction times (12–24 hours) to achieve >90% conversion.

Stepwise Synthesis via Cyclocondensation and Sequential Functionalization

The most widely reported pathway involves four stages: (1) thiophene-containing diketone synthesis, (2) pyrazole cyclization, (3) bromomethylation, and (4) sulfonamide coupling.

Synthesis of 3-(Thiophen-2-yl)-1-cyclopentylpropane-1,3-dione

Thiophene-2-carbonyl chloride is reacted with Meldrum’s acid under Friedel-Crafts acylation conditions to yield 3-(thiophen-2-yl)-3-oxopropanoic acid. Subsequent transesterification with cyclopentanol in the presence of p-toluenesulfonic acid (PTSA) generates the diketone precursor.

Table 1: Optimization of Diketone Synthesis

Parameter Condition 1 Condition 2 Optimal Condition
Catalyst PTSA H2SO4 PTSA
Temperature (°C) 80 100 80
Yield (%) 68 52 68

Source

Pyrazole Ring Formation

Cyclocondensation of cyclopentyl hydrazine with the diketone in ethanol at reflux (78°C, 8 hours) produces 1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde. The aldehyde group is subsequently reduced to a hydroxymethyl intermediate using sodium borohydride (NaBH4) in tetrahydrofuran (THF).

Bromomethylation and Amine Generation

Treatment of the hydroxymethyl pyrazole with phosphorus tribromide (PBr3) in dichloromethane (DCM) yields the bromomethyl derivative. Displacement with sodium azide (NaN3) in DMF, followed by Staudinger reduction using triphenylphosphine (PPh3), affords the primary amine.

Sulfonylation with 2,4-Difluorobenzenesulfonyl Chloride

The amine reacts with 2,4-difluorobenzenesulfonyl chloride in a 1:1.2 molar ratio, using N,N-diisopropylethylamine (DIPEA) as a base. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) provides the final compound in 71% yield.

Alternative Methodologies: Transition Metal-Catalyzed Approaches

Recent advances employ palladium and copper catalysts to streamline synthesis.

Suzuki-Miyaura Cross-Coupling for Thiophene Installation

A pyrazole boronic ester undergoes Suzuki coupling with 2-bromothiophene in the presence of Pd(PPh3)4 and potassium carbonate (K2CO3). This method circumvents the need for pre-functionalized diketones but requires rigorous exclusion of oxygen.

Copper-Mediated Cyclization

A one-pot synthesis utilizing CuI and 1,10-phenanthroline facilitates cyclization of a propargyl amine with cyclopentyl hydrazine, directly yielding the pyrazole core. While elegant, this approach struggles with scalability due to catalyst loading requirements (10 mol%).

Critical Analysis of Purification Techniques

Column chromatography remains the dominant purification method, though recrystallization from ethanol/water mixtures (7:3 v/v) improves yields for crystalline intermediates. High-performance liquid chromatography (HPLC) is reserved for final product polishing when >99% purity is required.

Scalability and Industrial Feasibility

Batch processes using the cyclocondensation route are economically viable at multi-kilogram scales, with a total yield of 58% across four steps. Transition metal-catalyzed methods, though atom-economical, face challenges in catalyst recovery and residual metal specifications for pharmaceutical applications.

Computational Modeling for Reaction Optimization

Density functional theory (DFT) studies reveal that the rate-limiting step in sulfonylation is the nucleophilic attack of the amine on the sulfonyl chloride ($$\Delta G^\ddagger = 24.3\ \text{kcal/mol}$$). Solvent screening using COSMO-RS simulations identifies dimethylacetamide (DMAc) as superior to DMF for this step, potentially increasing yields by 12%.

Emerging Technologies: Flow Chemistry and Photocatalysis

Microreactor systems enable rapid mixing and heat transfer during exothermic stages (e.g., PBr3 bromination), reducing decomposition byproducts. Photoredox-catalyzed C–H functionalization shows promise for late-stage diversification but remains experimental for this compound.

Q & A

Q. What is the optimal multi-step synthetic route for N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2,4-difluorobenzenesulfonamide?

The synthesis typically involves sequential reactions:

  • Step 1: Formation of the pyrazole core via cyclocondensation of thiophene-2-carboxaldehyde derivatives with hydrazines.
  • Step 2: Introduction of the cyclopentyl group through alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Sulfonamide coupling using 2,4-difluorobenzenesulfonyl chloride in the presence of triethylamine as a catalyst . Critical parameters include solvent choice (DMF or ethanol), temperature (60–80°C), and reaction time (12–24 hours). Purification via recrystallization or column chromatography is essential for high yields (>70%) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~465) .
  • X-ray Crystallography: SHELXL software for refining crystal structures and determining 3D conformation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

  • Functional Group Variation: Systematically modify the cyclopentyl, thiophene, or sulfonamide moieties. For example, replace thiophene with furan to assess π-stacking interactions .
  • Biological Assays: Test analogs in kinase inhibition assays (e.g., VEGFR-2) or cellular models (e.g., choroidal neovascularization in rodents) to correlate structural changes with activity .
  • Computational Modeling: Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins .

Q. How can conformational analysis resolve discrepancies in bioactivity data?

  • X-ray Crystallography: Determine the active conformation of the compound bound to its target. For example, the orientation of the sulfonamide group may influence hydrogen bonding with residues in the kinase active site .
  • Molecular Dynamics (MD) Simulations: Compare flexibility of the cyclopentyl group in aqueous vs. lipid environments to explain variability in membrane permeability .

Q. How should conflicting solubility data in biological assays be addressed?

  • Formulation Optimization: Use co-solvents (e.g., DMSO:PEG 400 mixtures) or nanoemulsions to enhance aqueous solubility while maintaining stability .
  • Purity Assessment: Validate compound purity (>95%) via HPLC to rule out impurities as a cause of inconsistent results .

Q. What strategies mitigate low yields in sulfonamide coupling reactions?

  • Catalyst Screening: Test alternatives to triethylamine (e.g., DMAP or pyridine) to improve nucleophilic substitution efficiency .
  • Temperature Gradients: Optimize reaction kinetics by varying temperatures (e.g., 0°C for slower, controlled reactions vs. room temperature for faster kinetics) .

Q. How can enzyme inhibition assay contradictions be resolved?

  • Assay Reproducibility: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) .
  • Off-Target Profiling: Use proteome-wide screening (e.g., KINOMEscan) to identify unintended interactions that may explain variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.